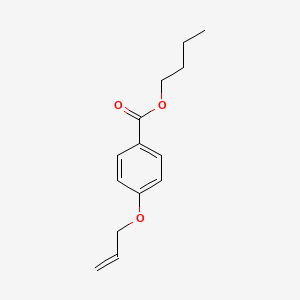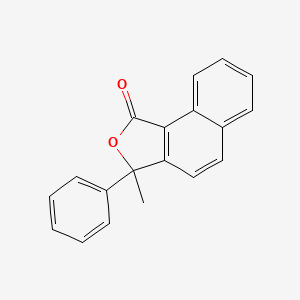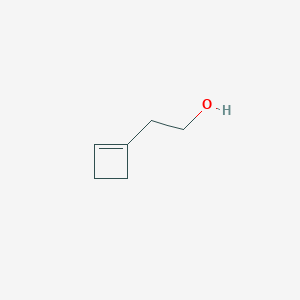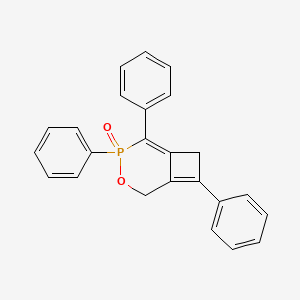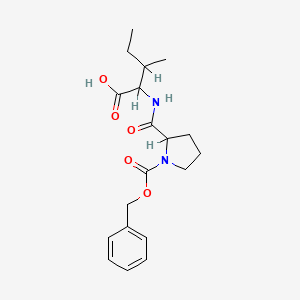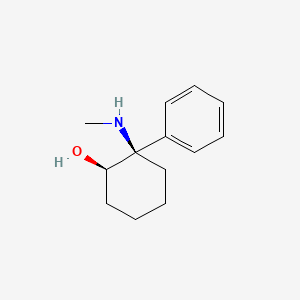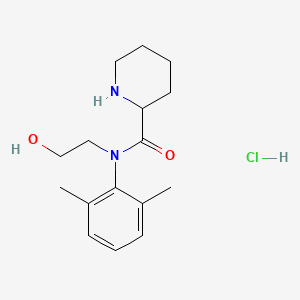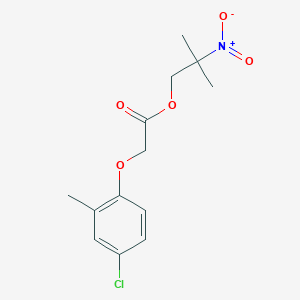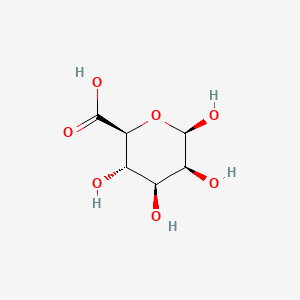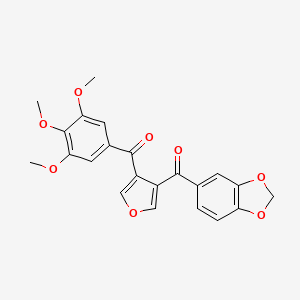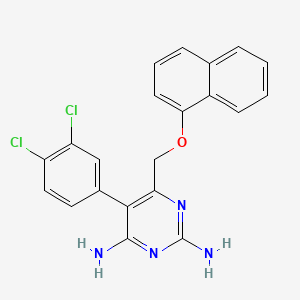
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Substitution Reactions: Introducing the 3,4-dichlorophenyl group through electrophilic aromatic substitution.
Etherification: Attaching the 1-naphthalenyloxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the dichlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure.
5-(3,4-Dichlorophenyl)pyrimidine: Lacks the naphthalenyloxy group.
6-(1-Naphthalenyloxy)pyrimidine: Lacks the dichlorophenyl group.
Uniqueness
The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
25095-28-7 |
|---|---|
Molekularformel |
C21H16Cl2N4O |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-6-(naphthalen-1-yloxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H16Cl2N4O/c22-15-9-8-13(10-16(15)23)19-17(26-21(25)27-20(19)24)11-28-18-7-3-5-12-4-1-2-6-14(12)18/h1-10H,11H2,(H4,24,25,26,27) |
InChI-Schlüssel |
JAJRIBVNNIVHRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



